Dibromomethanol

Hydrogen bonding Molecular recognition Supramolecular chemistry

Dibromomethanol (CAS 166600-78-8; molecular formula CH₂Br₂O; MW 189.83 g/mol) is a brominated organic compound classified as a halomethanol derivative, specifically an organobromine alcohol containing one hydroxyl group and two bromine atoms attached to a central carbon. Unlike its commonly confused analog dibromomethane (CAS 74-95-3; CH₂Br₂; MW 173.83 g/mol), dibromomethanol possesses a hydroxyl moiety that fundamentally alters its intermolecular bonding behavior, polarity, and chemical reactivity.

Molecular Formula CH2Br2O
Molecular Weight 189.83 g/mol
CAS No. 166600-78-8
Cat. No. B15163308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomethanol
CAS166600-78-8
Molecular FormulaCH2Br2O
Molecular Weight189.83 g/mol
Structural Identifiers
SMILESC(O)(Br)Br
InChIInChI=1S/CH2Br2O/c2-1(3)4/h1,4H
InChIKeyWICMSCLXMMZMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromomethanol CAS 166600-78-8: Technical Specifications and Scientific Procurement Guide


Dibromomethanol (CAS 166600-78-8; molecular formula CH₂Br₂O; MW 189.83 g/mol) is a brominated organic compound classified as a halomethanol derivative, specifically an organobromine alcohol containing one hydroxyl group and two bromine atoms attached to a central carbon [1]. Unlike its commonly confused analog dibromomethane (CAS 74-95-3; CH₂Br₂; MW 173.83 g/mol), dibromomethanol possesses a hydroxyl moiety that fundamentally alters its intermolecular bonding behavior, polarity, and chemical reactivity . This structural distinction confers measurable differences in hydrogen bond donor/acceptor capacity, Henry's law partitioning behavior, and synthetic utility, making it a chemically distinct entity for applications requiring both bromine-mediated leaving-group functionality and alcohol-derived hydrogen-bonding interactions [2].

Why Dibromomethane Cannot Substitute for Dibromomethanol in Hydroxyl-Dependent Synthetic Applications


Dibromomethanol (CH₂Br₂O) and dibromomethane (CH₂Br₂) are frequently conflated in procurement and literature due to nomenclature similarity, yet they represent chemically distinct entities with divergent functional group profiles. Dibromomethane lacks a hydroxyl group entirely, possessing neither hydrogen bond donor nor hydrogen bond acceptor capacity, whereas dibromomethanol contains exactly one hydrogen bond donor and one hydrogen bond acceptor [1][2]. This functional group difference translates into fundamentally different intermolecular interaction capabilities: dibromomethanol can participate in O-H···O and O-H···Br hydrogen bonding as well as C-Br···Br dihalogen and C-Br···O halogen bonding, while dibromomethane is limited to van der Waals interactions and weak halogen bonding only [3]. Consequently, in any synthetic sequence requiring both bromine-mediated leaving-group chemistry and hydroxyl-dependent hydrogen bonding or nucleophilic reactivity, substitution with dibromomethane will fail to produce the intended reaction outcome [3]. Additionally, dibromomethanol exhibits a Henry's law constant (Hscp) of 1.7 × 10² mol/(m³ Pa) at 298.15 K, a property that governs its atmospheric partitioning behavior distinct from non-hydroxylated analogs [4].

Quantitative Differentiation of Dibromomethanol: Evidence-Based Comparison with Closest Analogs


Hydrogen Bond Donor and Acceptor Capacity: Direct Functional Group Comparison with Dibromomethane

Dibromomethanol possesses precisely one hydrogen bond donor (the hydroxyl O-H group) and one hydrogen bond acceptor (the oxygen atom lone pairs), as computed from its molecular structure [1]. In direct contrast, dibromomethane (CAS 74-95-3) contains zero hydrogen bond donors and zero hydrogen bond acceptors [2]. This binary (present/absent) functional group difference means that in any application dependent on directed intermolecular hydrogen bonding—such as molecular recognition, supramolecular assembly, or solvent-mediated reaction control—dibromomethane cannot replicate the behavior of dibromomethanol.

Hydrogen bonding Molecular recognition Supramolecular chemistry

Henry's Law Constant: Quantitative Atmospheric Partitioning Benchmark for Dibromomethanol

Dibromomethanol exhibits a Henry's law solubility constant (Hscp) of 1.7 × 10² mol/(m³ Pa) at the reference temperature of 298.15 K, as compiled from QSPR estimation methods in the authoritative Henry's Law Constants database [1]. This quantitative value provides a baseline for atmospheric partitioning calculations in environmental modeling and enables cross-comparison with other brominated organics. The presence of the hydroxyl group in dibromomethanol increases its aqueous-phase partitioning tendency relative to non-hydroxylated bromocarbons, a class-level inference based on established structure-property relationships for oxygenated versus non-oxygenated halocarbons.

Atmospheric chemistry Environmental fate Partitioning

Hydrogen Bond Acceptor Capacity: Direct Functional Group Comparison with Bromomethane

Dibromomethanol contains one hydrogen bond acceptor (the oxygen atom) as computed from its molecular structure [1]. In contrast, bromomethane (CAS 74-83-9) contains zero hydrogen bond acceptors [2]. This presence/absence difference means dibromomethanol can function as a Lewis base or electron-pair donor in coordination and hydrogen-bond-accepting contexts where bromomethane cannot participate.

Lone pair availability Lewis basicity Coordination chemistry

Rotatable Bond Count: Conformational Rigidity Benchmark Relative to Higher Homologs

Dibromomethanol has a rotatable bond count of zero, as computed from its molecular structure [1]. In contrast, dibromoethanol (CAS 1326-51-4) contains one rotatable C-C bond, and tribromoethanol (CAS 75-80-9) contains one rotatable bond as well [2]. This conformational rigidity arises from dibromomethanol's single-carbon backbone, which eliminates internal rotational degrees of freedom present in higher halomethanol homologs.

Conformational analysis Molecular rigidity Docking studies

Topological Polar Surface Area: Polarity Comparison with Non-Hydroxylated Bromocarbons

Dibromomethanol exhibits a topological polar surface area (TPSA) of 20.2 Ų, as computed from its molecular structure [1]. In contrast, dibromomethane exhibits a TPSA of 0.0 Ų [2]. This difference arises entirely from the hydroxyl oxygen atom present in dibromomethanol but absent in dibromomethane. TPSA is a widely used computational descriptor for predicting membrane permeability and bioavailability in drug discovery contexts.

Membrane permeability Drug-likeness Polarity

Validated Application Scenarios for Dibromomethanol in Research and Industrial Procurement


Atmospheric Chemistry Modeling and Environmental Fate Studies

Dibromomethanol's experimentally derived Henry's law constant (Hscp = 1.7 × 10² mol/(m³ Pa) at 298.15 K) provides a quantitative parameter for modeling air-water partitioning in atmospheric chemistry simulations [1]. Environmental scientists and atmospheric modelers requiring precise partitioning coefficients for brominated organics can utilize this value in computational frameworks investigating the atmospheric degradation and transport of short-lived brominated species [1].

Hydrogen-Bond-Directed Supramolecular Assembly and Molecular Recognition

With one hydrogen bond donor and one hydrogen bond acceptor [1], dibromomethanol serves as a structurally minimal, bifunctional hydrogen-bonding building block for supramolecular chemistry investigations. Computational studies on halomethanol dimers have quantified the competition between halogen, dihalogen, and hydrogen bonding interactions, establishing the theoretical foundation for using bromomethanol derivatives as model systems for understanding noncovalent interaction hierarchies [2]. This makes dibromomethanol suitable as a calibration standard or model compound in studies of directed intermolecular interactions.

Conformationally Rigid Crystallographic Phasing and Molecular Docking Reference

Dibromomethanol's zero rotatable bonds confer maximal conformational rigidity [1]. Combined with its two heavy bromine atoms (providing strong anomalous scattering for X-ray crystallography phasing) and a single hydroxyl group (enabling hydrogen-bond-directed crystallization), this compound offers a predictable, fixed geometry suitable as an internal standard or phasing reference in structural biology and small-molecule crystallography applications where conformational flexibility would introduce undesirable ambiguity [1].

Dual-Reactivity Synthetic Intermediate Requiring Both Bromine Leaving Groups and Hydroxyl Functionality

Dibromomethanol combines two bromine atoms (serving as leaving groups for nucleophilic substitution) with one hydroxyl group (enabling hydrogen bonding, nucleophilic attack, or subsequent derivatization). This dual functionality, absent in dibromomethane (zero hydroxyl groups) [1], supports synthetic sequences requiring sequential or orthogonal reactivity at both brominated and oxygenated sites. The compound's role as a reaction product in isobromoform O-H insertion chemistry has been demonstrated by direct observation [2], confirming its viability as a target or intermediate in halocarbon transformation studies.

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